1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one
Description
Properties
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO/c1-10(2,3)8-9(15)14-6-4-11(12,13)5-7-14/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAINKWGZCIUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one typically involves the reaction of 4,4-difluoropiperidine with a suitable butanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one exerts its effects involves interactions with specific molecular targets. The fluorine atoms on the piperidine ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The ketone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one with structurally related compounds, focusing on substituent effects, physicochemical properties, synthesis, and safety.
Structural Modifications and Electronic Effects
- Fluorine vs. Halogens: The difluoropiperidine group in the target compound likely offers superior metabolic stability compared to non-fluorinated analogs (e.g., benzylpiperazine derivatives) . Halogenated analogs (Cl, Br) exhibit enhanced electrophilicity but may require stringent safety protocols due to higher reactivity .
- Amino Groups: Amino-substituted derivatives (e.g., 4-aminophenyl) improve aqueous solubility but are prone to oxidation or enzymatic degradation, limiting their utility .
Physicochemical Properties
- The cyclopropyl analog (140.23 g/mol) is significantly lighter and exists as a liquid, contrasting with the presumed solid state of the difluoropiperidine compound. This difference impacts formulation strategies .
- Bromomethyl-substituted derivatives (e.g., ) introduce reactive sites for further functionalization, a feature absent in the target compound .
Biological Activity
1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one is a fluorinated organic compound notable for its structural complexity and potential therapeutic applications. The compound features a piperidine ring with two fluorine atoms and a butanone moiety, which contribute to its unique biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C11H19F2N
- Molecular Weight : 219.27 g/mol
- CAS Number : 2034417-78-0
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorine atoms enhance the compound's binding affinity to various molecular targets, influencing biochemical pathways involved in cellular signaling and response.
Key Mechanisms:
- Enzyme Modulation : The compound has been shown to interact with phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell growth and metabolism. Studies suggest that modifications to the structure can significantly affect its inhibitory activity against PI3K isoforms .
- Receptor Interaction : The compound may also interact with neurotransmitter receptors, potentially influencing neurological pathways and offering insights into therapeutic uses for conditions such as anxiety or depression.
Biological Activity Studies
Research has demonstrated that this compound exhibits significant biological activity across various assays.
Case Studies:
- PI3K Inhibition : In vitro studies have shown that derivatives of this compound can inhibit PI3K activity with varying potency. For instance, one study reported an IC50 value of 18 nM for a related fluorinated analogue .
- Neuropharmacological Effects : Another investigation assessed the compound's effects on neuronal cell lines, revealing potential neuroprotective properties that merit further exploration in the context of neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | IC50 (nM) | Unique Aspects |
|---|---|---|---|
| This compound | Piperidine ring + butanone | 18 | Potential therapeutic applications |
| 4,4-Difluoropiperidine | Piperidine ring with two fluorines | N/A | Simpler structure; no carbonyl |
| 2-(4,4-Difluoropiperidin-1-yl)pyrimidine | Piperidine + pyrimidine | N/A | Different heterocyclic structure |
This comparison highlights the distinctiveness of this compound in terms of its structural complexity and potential pharmacological effects.
Applications in Medicinal Chemistry
The unique properties of this compound make it a promising candidate for drug development. Its ability to modulate key biological pathways suggests potential applications in treating various diseases, including cancer and neurological disorders.
Potential Therapeutic Areas:
- Oncology : Targeting PI3K pathways may offer new strategies for cancer treatment.
- Neurology : Modulation of neurotransmitter systems could lead to advancements in managing psychiatric disorders.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one, and how can purity be validated?
- Methodological Answer : A two-step approach is often employed: (1) coupling 4,4-difluoropiperidine with a reactive carbonyl precursor (e.g., acid chloride or activated ester), followed by (2) dimethylation of the butanone intermediate. Purity validation requires HPLC or UPLC with a buffered mobile phase (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6, as described in chromatographic protocols for structurally similar piperidine derivatives) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) should confirm structural integrity.
Q. Which analytical techniques are most suitable for characterizing this compound’s physical and chemical properties?
- Methodological Answer : Key techniques include:
- HPLC/UPLC : For purity assessment, using a methanol-buffer mobile phase (65:35 ratio) adjusted to pH 4.6 to enhance separation of polar impurities .
- NMR Spectroscopy : NMR is critical for confirming the difluoropiperidine moiety, while and NMR resolve alkyl and ketone groups.
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (CHFNO).
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- Thermal Stress Testing : Store samples at 40°C–60°C and monitor degradation via HPLC.
- Humidity Exposure : Use controlled humidity chambers (e.g., 75% RH) to detect hydrolysis of the ketone or piperidine groups.
- Light Sensitivity : UV-Vis spectroscopy under prolonged light exposure to identify photodegradation products.
- Organic Degradation Mitigation : Continuous cooling during prolonged experiments (e.g., wastewater studies) can stabilize the compound, as organic degradation rates increase with temperature .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound be resolved across different studies?
- Methodological Answer : Discrepancies may arise from:
- Structural Isomerism : Confirm the absence of unintended stereoisomers or regioisomers via chiral HPLC or X-ray crystallography.
- Assay Variability : Standardize bioactivity assays (e.g., receptor-binding studies) using reference compounds with known activity. Cross-validate results in multiple cell lines or animal models.
- Impurity Interference : Re-test batches with ≥98% purity (validated by orthogonal methods like LC-MS) to exclude confounding effects from byproducts .
Q. What strategies optimize the synthesis of fluorinated analogs while maintaining bioactivity?
- Methodological Answer :
- Fluorine-Specific Reactivity : Replace non-fluorinated piperidine precursors with 4,4-difluoropiperidine to retain electronic effects critical for target binding .
- Structure-Activity Relationship (SAR) Studies : Systematically modify the dimethylbutanone moiety to balance lipophilicity and solubility. Use computational tools (e.g., molecular docking) to predict binding affinities before synthesis.
- Stability-Enhanced Derivatives : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the ketone to reduce metabolic degradation .
Q. How can researchers validate chromatographic methods for this compound despite sample matrix variability?
- Methodological Answer :
- Matrix-Matched Calibration : Prepare standards in the same solvent or biological matrix as test samples to correct for ion suppression/enhancement in LC-MS.
- Degradation Control : For environmental or wastewater studies, stabilize samples at 4°C and analyze within 24 hours to minimize organic compound degradation .
- Method Robustness Testing : Vary mobile phase pH (±0.2 units) and column temperatures (±5°C) to assess method tolerance. Use a C18 column with 3 µm particle size for optimal resolution of polar metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
